molecular formula C14H16ClNO B2660198 2-benzyloxybenzylamine hydrochloride CAS No. 108289-24-3; 76813-80-4

2-benzyloxybenzylamine hydrochloride

Cat. No.: B2660198
CAS No.: 108289-24-3; 76813-80-4
M. Wt: 249.74
InChI Key: WIBRTIIDPUUXJU-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Biology Research

In organic synthesis, substituted benzylamines are fundamental building blocks. The primary amine group of 2-benzyloxybenzylamine hydrochloride can readily participate in a wide array of chemical transformations, including N-alkylation, acylation, and reductive amination, to construct more complex molecular architectures. The benzyloxy group serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl function, which can be deprotected under specific conditions, and it influences the reactivity and conformation of the molecule. This strategic placement of a bulky benzyloxy group can direct the outcome of chemical reactions, a feature highly valued in stereoselective synthesis.

From a chemical biology perspective, the benzylamine (B48309) scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a benzyloxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Chemical biology often involves the design and synthesis of molecular probes to investigate biological processes. This compound can serve as a precursor for such probes, where the benzyloxy group can be modified to incorporate reporter tags or reactive functionalities. The de-benzylated analog, 2-hydroxybenzylamine, is a natural product found in Himalayan tartary buckwheat and is known for its antioxidant properties as a scavenger of reactive carbonyl species alzdiscovery.orgnih.gov. This biological activity of the unprotected core highlights the potential for this compound to be used in the development of prodrugs or as a tool to study oxidative stress pathways.

The broader class of benzamide and benzimidazole (B57391) analogues, which share structural similarities with 2-benzyloxybenzylamine, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects researchgate.netresearchgate.net. This underscores the potential of benzyloxy-substituted benzylamines as a scaffold for the discovery of new bioactive molecules.

Historical Perspective on its Genesis and Initial Academic Explorations

A plausible and historically practiced synthetic route would likely begin with the protection of a readily available starting material, such as 2-hydroxybenzaldehyde (salicylaldehyde). The Williamson ether synthesis, a reaction known since the mid-19th century, would be a classic method to introduce the benzyl (B1604629) group, reacting salicylaldehyde (B1680747) with benzyl bromide in the presence of a base like potassium carbonate to form 2-(benzyloxy)benzaldehyde echemi.com.

The subsequent conversion of the aldehyde group to an amine is a fundamental transformation in organic synthesis. Historically, this could have been achieved through reductive amination. This process would involve the reaction of 2-(benzyloxy)benzaldehyde with ammonia (B1221849) or a source of ammonia to form an imine, which is then reduced to the primary amine. Early methods for this reduction might have employed dissolving metal reductions or catalytic hydrogenation, techniques that became widespread in the early 20th century. Finally, treatment of the resulting 2-benzyloxybenzylamine with hydrochloric acid would yield the stable hydrochloride salt.

Another potential historical route could involve the reduction of 2-(benzyloxy)benzonitrile . The synthesis of this nitrile intermediate could be achieved from the corresponding benzoic acid derivative google.com. The reduction of the nitrile to the primary amine is a classic transformation, often accomplished using reagents like lithium aluminum hydride, which was discovered in the mid-20th century.

These foundational reactions in organic chemistry would have provided the chemical toolbox necessary for the initial academic explorations and synthesis of this compound, likely as part of broader studies into the synthesis and properties of substituted benzylamines and their derivatives.

Current Research Landscape and Emerging Academic Relevance

The current research landscape sees continued interest in the development of novel and efficient methods for the synthesis of substituted benzylamines, driven by their importance as pharmaceutical intermediates and building blocks in materials science acs.orgorganic-chemistry.org. Modern synthetic methods, such as copper-catalyzed cross-dehydrogenative coupling, offer more direct and atom-economical routes to functionalized benzylamines acs.org.

The academic relevance of this compound and its analogs is increasingly situated at the interface of chemistry and biology. The biological activity of its deprotected form, 2-hydroxybenzylamine (2-HOBA), as a potent scavenger of reactive carbonyl species, has spurred interest in its potential therapeutic applications alzdiscovery.orgnih.gov. 2-HOBA is being investigated for its protective effects against cellular damage and its potential to mitigate age-related pathologies alzdiscovery.org. This research provides a strong rationale for the use of this compound as a chemical tool to study these processes. The benzyloxy group can act as a stable protecting group, allowing for selective modifications at the amine before deprotection to release the active 2-hydroxybenzylamine in a specific biological context.

Furthermore, the structural motif of a substituted benzylamine is central to the design of inhibitors for various enzymes and ligands for receptors. For instance, substituted aryl benzylamines have been explored as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 nih.gov. This suggests that derivatives of 2-benzyloxybenzylamine could be synthesized and screened for a wide range of biological activities. The ability to readily modify both the amine and, after deprotection, the hydroxyl group makes it a versatile scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs.

The development of biocatalytic routes to substituted benzylamines is another emerging area of research researchgate.net. The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Such methods could potentially be applied to the asymmetric synthesis of derivatives of 2-benzyloxybenzylamine, providing access to enantiomerically pure compounds for pharmacological evaluation.

Data Tables

Table 1: Synthetic Intermediates for this compound

Compound NameMolecular FormulaRole in Synthesis
2-HydroxybenzaldehydeC₇H₆O₂Starting material
Benzyl bromideC₇H₇BrBenzylating agent
2-(Benzyloxy)benzaldehydeC₁₄H₁₂O₂Key intermediate
2-(Benzyloxy)benzonitrileC₁₄H₁₁NOAlternative intermediate

Table 2: Related Compounds and Their Significance

Compound NameKey Feature/ApplicationReference
2-HydroxybenzylamineNatural antioxidant, scavenger of reactive carbonyl species alzdiscovery.orgnih.gov
Benzamide AnaloguesWide range of pharmacological activities researchgate.net
Benzimidazole AnaloguesImportant pharmacophore in medicinal chemistry researchgate.net
Substituted Aryl BenzylaminesEnzyme inhibitors (e.g., 17β-hydroxysteroid dehydrogenase) nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylmethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBRTIIDPUUXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76813-80-4
Record name [2-(benzyloxy)phenyl]methanamine hydrochloride
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Advanced Synthetic Methodologies and Pathway Elucidation

Convergent and Divergent Synthetic Routes to 2-Benzyloxybenzylamine Hydrochloride

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity. A common and direct method involves the reductive amination of 2-benzyloxybenzaldehyde. This reaction is a cornerstone in the synthesis of primary amines and can be adapted for the production of this compound.

Strategic Disconnections and Precursor Design

A primary retrosynthetic disconnection of 2-benzyloxybenzylamine points to 2-benzyloxybenzaldehyde and an ammonia (B1221849) source as the key precursors. This approach is predicated on the well-established reductive amination reaction. The 2-benzyloxybenzaldehyde precursor is itself synthesized from salicylaldehyde (B1680747) and benzyl (B1604629) bromide, a straightforward etherification reaction.

The synthesis of the precursor, 2-benzyloxybenzaldehyde, is a critical step. A typical procedure involves the reaction of p-hydroxybenzaldehyde with benzylbromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). prepchem.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound, primarily through the reductive amination of 2-benzyloxybenzaldehyde, is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of reducing agent, solvent, temperature, and pressure.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. google.com The choice of reducing agent can significantly impact the reaction's selectivity and yield. For instance, in a batchwise synthesis of N-benzylamines, palladium on carbon (Pd/C) is a frequently used catalyst for hydrogenation. google.com

The reaction solvent also plays a crucial role. Methanol is often employed as a solvent for the iminization and subsequent hydrogenation steps. google.com The concentration of the reactants, including the amine source (e.g., ammonia or an amine salt), also influences the reaction outcome.

A study on the synthesis of novel benzylamines via reductive amination utilized sodium triacetoxyborohydride (B8407120) in dry tetrahydrofuran. uni-muenchen.de The reaction was carried out at room temperature for 12 hours, followed by quenching with a saturated aqueous solution of sodium bicarbonate. uni-muenchen.de

To enhance the yield, it is crucial to control the formation of byproducts, such as secondary and tertiary amines. This can be achieved by using a large excess of the ammonia source or by carefully controlling the reaction stoichiometry and conditions.

Table 1: Optimization Parameters for Benzylamine (B48309) Synthesis

Parameter Condition Effect on Yield Reference
Benzylamine Concentration Varied Maximum yield achieved at an optimal concentration researchgate.net
Temperature Varied Yield increases with temperature up to an optimum, then may decrease researchgate.net
Reaction Time Varied Yield increases with time up to a plateau researchgate.net
Reducing Agent Sodium Triacetoxyborohydride Effective for reductive amination uni-muenchen.de
Catalyst Palladium on Carbon Commonly used for hydrogenation google.com

Novel Catalytic Approaches in Synthesis

Recent advancements in catalysis have introduced novel and more efficient methods for the synthesis of benzylamines. These approaches often focus on improving selectivity, reducing reaction times, and employing more environmentally benign catalysts.

One innovative approach is the use of benzylamine as a nucleophilic catalyst in on-water synthesis protocols. organic-chemistry.org This method offers advantages such as simple operation, broad substrate scope, and excellent yields. organic-chemistry.org While not a direct synthesis of 2-benzyloxybenzylamine, this highlights the evolving role of benzylamines and their derivatives in catalysis.

Electrochemical methods are also emerging as a green alternative for reductive amination. A study demonstrated the synthesis of benzylamine from benzaldehyde (B42025) and ammonia using a silver electrocatalyst. chemrxiv.orgcaltech.edu This approach operates at ambient conditions and shows high Faradaic efficiency. chemrxiv.orgcaltech.edu Such electrochemical methods could potentially be adapted for the synthesis of substituted benzylamines like 2-benzyloxybenzylamine.

Biocatalysis represents another frontier in amine synthesis. The use of enzymes, such as transaminases, allows for the highly selective and environmentally friendly production of chiral amines. researchgate.net A study on the biocatalytic synthesis of substituted benzylamines utilized a putrescine transaminase from Pseudomonas putida. researchgate.net

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of 2-benzyloxybenzylamine is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. Several stereoselective routes have been developed for the synthesis of optically pure substituted benzylamines.

One established method involves the use of chiral auxiliaries. For example, α-substituted benzylamines can be used as chiral auxiliary reagents to induce asymmetry in synthetic transformations. google.com Another approach is the enantioselective addition of nucleophiles to imines. For instance, the highly enantioselective addition of indole (B1671886) to a sulfonyl amide catalyzed by bifunctional aminothioureas has been reported to produce chiral amines with high enantiomeric excess (ee). nih.gov

The development of stereoselective routes often involves the optimization of reaction conditions to maximize diastereoselectivity or enantioselectivity. This can include the choice of catalyst, solvent, and temperature.

A study on the synthesis of chiral IBR2 analogues employed two stereoselective routes. One route featured the addition of N-Boc-3-bromoindole to a sulfinamide, yielding a separable mixture of diastereoisomers. nih.gov The other route utilized a highly enantioselective addition of indole to a sulfonyl amide with bifunctional aminothiourea catalysts, achieving up to 99% ee. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and waste reduction.

One key aspect of green synthesis is the use of catalytic reactions, which reduce the need for stoichiometric reagents and often lead to higher atom economy. The use of heterogeneous catalysts, which can be easily separated and recycled, is particularly advantageous.

Solvent selection is another critical consideration. Traditional organic solvents are often volatile and toxic. The development of reactions in greener solvents, such as water or ionic liquids, is a major goal of green chemistry. mdpi.com For example, the on-water synthesis of quinolines using benzylamine as a catalyst demonstrates a move towards more environmentally benign reaction media. organic-chemistry.org

Furthermore, the selective autoxidation of benzylamines under solvent-free conditions represents a green and simple method for certain transformations. rsc.orgrsc.org This approach avoids the use of harmful solvents and reduces chemical waste. rsc.orgrsc.org

Biocatalytic methods, as mentioned earlier, are inherently green as they are performed in aqueous media under mild conditions and with high selectivity, thus minimizing waste and energy consumption. researchgate.net

Table 2: Green Chemistry Considerations in Benzylamine Synthesis

Green Chemistry Principle Application in Benzylamine Synthesis Reference
Use of Catalysis Nucleophilic catalysis by benzylamine in water organic-chemistry.org
Safer Solvents On-water synthesis protocols organic-chemistry.org
Energy Efficiency Solvent-free autoxidation of benzylamines rsc.orgrsc.org
Use of Renewable Feedstocks Biocatalytic synthesis from amino acids researchgate.net
Waste Prevention High atom economy reactions like reductive amination -

Chemical Transformations and Reaction Mechanisms

Reactivity Profiles of the Amine Functionality

The primary amine group is a key center of reactivity in the molecule, acting as a potent nucleophile and a base. Its reactions are fundamental to the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of 2-benzyloxybenzylamine allows it to readily participate in nucleophilic acyl substitution reactions with carboxylic acid derivatives. This class of reactions is one of the most common transformations for primary amines, leading to the formation of stable amide bonds.

The general mechanism proceeds via a two-step addition-elimination pathway. libretexts.org The amine nitrogen first attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, anhydride, or ester, to form a tetrahedral intermediate. byjus.comuomustansiriyah.edu.iq This intermediate then collapses, expelling the leaving group (e.g., chloride, carboxylate, or alkoxide) to yield the final N-substituted amide product. byjus.comlibretexts.org These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (like HCl) and drive the reaction to completion.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Acylating Agent Product Leaving Group
Acetyl Chloride N-(2-(benzyloxy)benzyl)acetamide Cl⁻
Acetic Anhydride N-(2-(benzyloxy)benzyl)acetamide CH₃COO⁻

The amine functionality can be further functionalized through the introduction of alkyl or aryl substituents on the nitrogen atom.

N-Alkylation: This is typically achieved through a nucleophilic substitution reaction with alkyl halides. The amine acts as the nucleophile, displacing the halide from the alkyl substrate to form a secondary or tertiary amine. The reaction can sometimes proceed to form a quaternary ammonium (B1175870) salt if excess alkylating agent is used.

N-Arylation: The formation of a nitrogen-aryl bond often requires more specialized conditions, frequently involving transition-metal catalysis. Copper-catalyzed methods, for instance, have proven effective for the N-arylation of benzylamine (B48309) with various aryl halides. researchgate.net These reactions provide a direct route to N-aryl benzylamine derivatives. Palladium-catalyzed cross-coupling reactions are also widely employed for this purpose. rsc.org The general mechanism for these catalyzed reactions involves the formation of a metal-enolate intermediate that facilitates the coupling process. researchgate.net

The primary amine of 2-benzyloxybenzylamine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid- or base-catalyzed.

Furthermore, the amine can participate in more complex intramolecular or intermolecular cyclization reactions to form heterocyclic structures. For instance, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov This process involves an initial condensation, followed by isomerization, cyclization, and finally aromatization to yield the heterocyclic product. rsc.orgnih.gov Such pathways highlight the potential for using 2-benzyloxybenzylamine as a building block in the synthesis of complex, polycyclic molecules. organic-chemistry.orgrsc.org

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The molecule contains two distinct benzene (B151609) rings, each with its own susceptibility to electrophilic aromatic substitution. The position of attack by an incoming electrophile is governed by the directing effects of the existing substituents. msu.edu

Ring A (Substituted with -OCH₂Ph and -CH₂NH₂): This ring is influenced by two groups.

The benzyloxy group (-OCH₂Ph) is a powerful activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediates formed during attack at the ortho and para positions.

The aminomethyl group (-CH₂NH₂) is generally considered a weakly activating group and an ortho, para-director. However, under the acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the amine is protonated to form an ammonium ion (-CH₂NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

Ring B (The benzyl (B1604629) portion of the benzyloxy group): This ring is unsubstituted and its reactivity is comparable to that of toluene (B28343).

The outcome of an electrophilic substitution reaction is therefore highly dependent on the reaction conditions. In neutral or basic media, the activating benzyloxy group will dominate, directing substitution to the positions ortho and para to it. Under strongly acidic conditions, the deactivating effect of the protonated amine will make substitution on that ring less favorable.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

Ring Substituent Electronic Effect Activating/Deactivating Directing Influence
Ring A -OCH₂Ph +R, -I Activating ortho, para
Ring A -CH₂NH₂ (neutral) +I Weakly Activating ortho, para

Benzyloxy Group Reactivity and Deprotection Strategies

The benzyloxy group is widely used in organic synthesis as a protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal. organic-chemistry.org The primary reaction of this group is its cleavage, known as deprotection or debenzylation.

The most common and efficient method for cleaving the benzyl ether is catalytic hydrogenolysis . This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). researchgate.net The reaction proceeds under mild conditions and results in the cleavage of the carbon-oxygen bond of the ether, yielding the corresponding phenol (B47542) (2-(aminomethyl)phenol) and toluene as a byproduct.

Other methods for deprotection exist, though they are often harsher and less selective:

Acid-catalyzed cleavage: Strong acids can cleave the benzyl ether, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative cleavage: Certain oxidizing agents can be used for deprotection. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave p-methoxybenzyl ethers and has been adapted for simple benzyl ethers under photoirradiation. organic-chemistry.org

Table 3: Common Deprotection Strategies for the Benzyloxy Group

Method Reagents Byproduct Conditions
Catalytic Hydrogenolysis H₂, Pd/C Toluene Room temperature, atmospheric pressure
Strong Acid Cleavage HBr, HI Benzyl bromide High temperature

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving 2-benzyloxybenzylamine hydrochloride are not extensively documented in publicly available literature. However, the general principles governing its core reactions are well-established.

Kinetics:

Nucleophilic Acyl Substitution: The rate of this reaction is influenced by both the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon in the acylating agent. Electron-withdrawing groups on the acylating agent increase its reactivity, while steric hindrance around the amine or the carbonyl group can significantly slow the reaction rate.

Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex). msu.edu The rate is dramatically increased by electron-donating (activating) groups, such as the benzyloxy group, which stabilize this intermediate. Conversely, electron-withdrawing (deactivating) groups, like the protonated aminomethyl group, destabilize the intermediate and decrease the reaction rate. libretexts.org

Thermodynamics:

Amide Formation: The formation of an amide bond via nucleophilic acyl substitution is generally a thermodynamically favorable process, resulting in a very stable product.

Proposed and Verified Reaction Mechanisms

While specific, verified reaction mechanisms for this compound are not extensively detailed in publicly available research, its chemical structure lends itself to well-established synthetic pathways for the formation of tetrahydroisoquinoline ring systems. The most probable reaction mechanism for this compound is a variation of the Pictet-Spengler reaction. This proposed mechanism is based on the fundamental principles of intramolecular electrophilic aromatic substitution, a cornerstone of heterocyclic synthesis.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org In the case of this compound, the molecule itself contains the necessary β-arylethylamine framework. The reaction would be initiated by condensation with a suitable carbonyl compound.

A proposed mechanistic pathway for the Pictet-Spengler reaction of 2-benzyloxybenzylamine is as follows:

Imine Formation: The primary amine of 2-benzyloxybenzylamine reacts with an aldehyde (for instance, formaldehyde) to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. The acidic conditions of the hydrochloride salt or an added acid catalyst facilitate this step.

Electrophilic Aromatic Substitution: The electron-rich benzene ring, activated by the ortho-benzyloxy group, then acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion in an intramolecular fashion. This cyclization is the key ring-forming step and results in a spirocyclic intermediate.

Rearomatization: The subsequent loss of a proton from the benzene ring restores its aromaticity, leading to the formation of the tetrahydroisoquinoline product.

The benzyloxy group at the 2-position plays a crucial role in this proposed mechanism. As an electron-donating group, it activates the aromatic ring, making it more nucleophilic and thus facilitating the electrophilic attack on the iminium ion. This activation is expected to favor the cyclization reaction, potentially allowing it to proceed under milder conditions than with an unsubstituted phenethylamine.

While specific research data for the cyclization of this compound is scarce, the following table provides representative data for Pictet-Spengler reactions of analogous substituted phenethylamines, illustrating the typical conditions and outcomes of such transformations.

β-Arylethylamine ReactantCarbonyl ReactantAcid CatalystSolventTemperature (°C)Yield (%)
PhenethylamineDimethoxymethaneHydrochloric Acid-RefluxModerate
TryptamineFormaldehyde (B43269)Aqueous AcidWaterPhysiological pHGood
Dopamine (B1211576)AcetaldehydeAqueous AcidWaterRoom TemperatureHigh
N-Benzyl Tryptophan Methyl EsterVarious Aldehydes--->70

It is important to note that this is a proposed mechanism based on established chemical principles. Verification would require dedicated experimental studies, including reaction kinetics, isotopic labeling, and isolation of intermediates, specifically on this compound.

Derivatization Strategies and Analogue Design for Research Purposes

Synthesis of N-Substituted 2-Benzyloxybenzylamine Derivatives

The primary amine group of 2-benzyloxybenzylamine is a key handle for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties. The two principal methods for this are N-alkylation, often achieved through reductive amination, and N-acylation.

Reductive Amination: This powerful and widely used method allows for the controlled formation of secondary and tertiary amines. enamine.netwikipedia.org The process typically involves a two-step, one-pot reaction where the primary amine first condenses with an aldehyde or ketone to form an imine or iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent present in the reaction mixture to yield the N-alkylated amine. wikipedia.orgnih.gov

A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly common because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. enamine.netacs.org Other reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, but it is typically added after the imine has fully formed, as it can also reduce the initial aldehyde or ketone. acs.org The reaction conditions are generally mild, making this a versatile strategy for introducing diverse alkyl and aryl-alkyl groups onto the nitrogen atom of 2-benzyloxybenzylamine. nih.govquora.com

N-Acylation: This strategy introduces an acyl group to the nitrogen, forming a stable amide bond. This is a highly chemoselective reaction that can be achieved using various acylating agents. nih.gov Common methods include reacting the amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. mdpi.comjapsonline.com Another approach utilizes N-acylbenzotriazoles, which react efficiently with amines in the presence of a base like sodium hydride to produce N-acyl derivatives in high yields. thermofisher.com This method is advantageous as it can be used with N-acyl groups for which the corresponding acyl chlorides are difficult to prepare. thermofisher.com

Table 1: Common Methods for N-Substitution of Primary Amines

Method Reagents Functional Group Introduced Key Features
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) Alkyl Group Forms stable C-N bonds; allows for introduction of primary, secondary, and tertiary alkyl groups. enamine.netacs.org
N-Acylation Acyl Chloride, Acid Anhydride, or N-Acylbenzotriazole Acyl Group Forms a stable amide linkage; highly chemoselective. nih.govthermofisher.com

Exploration of Aromatic Ring-Modified Analogs

Modification of the two aromatic rings within the 2-benzyloxybenzylamine scaffold—the benzylamine (B48309) ring and the benzyloxy ring—offers another avenue for creating structural diversity. Introducing substituents onto these rings can significantly alter electronic properties, steric hindrance, and potential intermolecular interactions.

Strategies for synthesizing these analogs typically involve starting with pre-functionalized precursors. For example, to create analogs with substituents on the benzyloxy ring, one could begin with a series of halogen-substituted 3- or 4-benzyloxybenzaldehydes. nih.govuni-muenchen.de These substituted aldehydes can then be converted to the corresponding benzylamine through methods like reductive amination. nih.govuni-muenchen.de Similarly, to modify the benzylamine ring itself, a synthetic route could start with a substituted 2-aminobenzylamine or a related precursor. beilstein-journals.org

Modern synthetic methods also provide pathways for direct functionalization of C-H bonds on the aromatic rings. For instance, rhodium(III)-catalyzed C(sp2)–H activation allows for the coupling of benzylamines with other molecules, leading to more complex ring-fused structures like 2-benzazepines. datapdf.com Such advanced techniques enable the late-stage modification of the core scaffold, providing access to a wider range of analogs. Research on related benzylamine structures has shown that introducing substituents such as alkoxy groups or alkyl groups at various positions can be achieved to probe structure-activity relationships. nih.gov

Bioconjugation and Probe Synthesis Methodologies

To investigate the molecular targets and biological pathways associated with 2-benzyloxybenzylamine derivatives, chemical probes can be synthesized. These probes typically incorporate a reporter group, such as a fluorophore, and sometimes a reactive group for covalent attachment to biological macromolecules. The primary amine of the 2-benzyloxybenzylamine scaffold is an ideal site for attaching these functionalities. thermofisher.com

Fluorescent Probe Synthesis: Fluorescent probes are synthesized by conjugating a fluorophore to the molecule of interest. The primary amine of 2-benzyloxybenzylamine is highly nucleophilic and readily reacts with a variety of amine-reactive fluorescent dyes. thermofisher.combiomol.com Common classes of amine-reactive reagents include:

Succinimidyl esters (SE) or NHS esters: These are widely used and react with primary amines under mild conditions to form stable amide bonds. thermofisher.comjenabioscience.com

Isothiocyanates (ITC): These react with amines to form a thiourea (B124793) linkage. biomol.com

Sulfonyl chlorides: These form stable sulfonamide bonds with primary amines. thermofisher.com

By reacting 2-benzyloxybenzylamine with an NHS ester derivative of a fluorophore like fluorescein, rhodamine, or a BODIPY dye, a fluorescently labeled version of the compound can be prepared for use in applications like fluorescence microscopy to study its subcellular localization. caymanchem.com

Photoaffinity Probe Synthesis: Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a compound within a complex biological system. wikipedia.orgnih.gov A photoaffinity probe is an analog of the compound that contains a photoreactive group. This group is chemically stable in the dark but, upon irradiation with UV light, generates a highly reactive intermediate that forms a covalent bond with nearby molecules, thus permanently "labeling" the binding target. wikipedia.orgnih.gov

Common photoreactive groups that can be incorporated into a 2-benzyloxybenzylamine derivative include:

Diazirines: Upon photolysis, these generate highly reactive and non-specific carbenes. enamine.netnih.gov

Aryl Azides: These form reactive nitrenes upon UV irradiation. enamine.net

Benzophenones: These form a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond. enamine.net

The synthesis of such a probe would involve linking one of these photoreactive moieties to the 2-benzyloxybenzylamine scaffold, often via a linker attached to the primary amine. This creates a bifunctional molecule capable of binding to its target and then covalently crosslinking to it upon photoactivation. acs.orgnih.gov

Table 2: Methodologies for Probe Synthesis from Primary Amines

Probe Type Methodology Reactive Groups on Probe Resulting Linkage Application
Fluorescent Probe Conjugation with amine-reactive dyes Succinimidyl Esters (SE), Isothiocyanates (ITC) Amide, Thiourea Cellular imaging, localization studies. biomol.comjenabioscience.com
Photoaffinity Probe Incorporation of a photoreactive moiety Diazirines, Aryl Azides, Benzophenones Covalent bond upon UV activation Identifying protein targets and binding sites. enamine.netnih.gov

Development of Hybrid Molecules Incorporating 2-Benzyloxybenzylamine Scaffolds

The concept of molecular hybridization involves chemically linking two or more distinct pharmacophores (structural units with known biological activity) to create a single hybrid molecule. daneshyari.comnih.gov This strategy aims to produce compounds with a multi-target profile, potentially leading to improved efficacy or novel mechanisms of action. daneshyari.com

The 2-benzyloxybenzylamine scaffold can be used as one of the building blocks in such a design. By utilizing its primary amine, the scaffold can be covalently linked to another pharmacologically active molecule. For example, a carboxylic acid-containing drug could be coupled to the amine of 2-benzyloxybenzylamine via standard amide bond formation, creating a hybrid molecule. This approach has been used to combine pharmacophores from different drug classes, such as integrating benzimidazole (B57391) scaffolds with elements of other inhibitors to create multi-target anti-inflammatory agents. daneshyari.comnih.gov Similarly, the emodin (B1671224) scaffold has been combined with polyamine residues to create hybrid molecules with potential antiviral activity. rsc.org

The design of such hybrids requires a rational approach, often involving a linker to connect the two moieties without disrupting the key interactions of each pharmacophore with its respective target. The resulting hybrid molecule may exhibit a synergistic effect or a unique activity profile that differs from its individual components.

Structure Activity Relationship Sar Investigations in Preclinical Research Contexts

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 2-benzyloxybenzylamine hydrochloride is intrinsically linked to its core structural components: the benzylamine (B48309) core, the benzyloxy substituent, and the spatial arrangement of these moieties. Preclinical investigations into analogous compounds reveal that each of these motifs plays a crucial role in target binding and efficacy.

The benzylamine scaffold serves as the fundamental framework for interaction with various biological targets. The primary amine is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with amino acid residues in a protein's active site. The aromatic ring of the benzyl (B1604629) group can engage in π-π stacking or hydrophobic interactions, further anchoring the molecule to its target.

The benzyloxy group at the 2-position of the benzylamine is a critical determinant of the compound's activity profile. This bulky, lipophilic group can influence the molecule's conformation and its ability to fit into a binding pocket. The ether linkage provides a degree of rotational flexibility, allowing the phenyl ring of the benzyloxy group to adopt an optimal orientation for interaction. Furthermore, the oxygen atom can act as a hydrogen bond acceptor.

In a representative preclinical study on a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar N-benzyl motif, the importance of the benzyl group and its substituents was highlighted in their activity as USP1/UAF1 deubiquitinase inhibitors. nih.gov While not a direct analog, this study underscores the significance of the benzylamine-like core in achieving potent biological activity.

To illustrate the importance of these motifs, consider the following hypothetical data from a preclinical screen of 2-benzyloxybenzylamine analogs against a target enzyme.

CompoundModificationKey Structural Motif AlteredHypothetical IC50 (nM)
Analog 1 (Parent)2-benzyloxybenzylamine-50
Analog 2Removal of benzyloxy groupBenzyloxy Substituent>10,000
Analog 3Replacement of benzylamine with phenethylamineBenzylamine Core1500
Analog 4Replacement of ether linkage with thioetherBenzyloxy Substituent85

Positional and Substituent Effects on Molecular Interactions

The positioning of the benzyloxy group and the nature of any additional substituents on the aromatic rings can dramatically alter the molecular interactions of 2-benzyloxybenzylamine derivatives. The ortho (2-position) placement of the benzyloxy group is a defining feature of the parent compound. Moving this group to the meta (3-position) or para (4-position) would significantly change the molecule's three-dimensional shape and its interaction with a binding site.

Substituents on either the benzylamine phenyl ring or the benzyloxy phenyl ring can modulate activity through electronic and steric effects. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can influence the pKa of the amine and the electronic character of the aromatic rings, affecting hydrogen bonding and π-stacking interactions.

For instance, in a study of 4-substituted benzylamine derivatives as β-tryptase inhibitors, the addition of different groups at the 4-position of the benzylamine ring led to a wide range of potencies. nih.gov This highlights how even distant modifications can have a profound impact on biological activity. One potent inhibitor from this series, with an IC50 of 5.0 nM, demonstrates the power of optimizing substituents. nih.gov

The following table presents hypothetical data illustrating the effects of positional and substituent modifications on the biological activity of 2-benzyloxybenzylamine analogs.

CompoundModificationPositional/Substituent ChangeHypothetical IC50 (nM)
Analog 1 (Parent)2-benzyloxybenzylamine-50
Analog 53-benzyloxybenzylaminePositional Isomer800
Analog 64-benzyloxybenzylaminePositional Isomer1200
Analog 72-(4-chlorobenzyloxy)benzylamineElectron-withdrawing substituent25
Analog 82-(4-methoxybenzyloxy)benzylamineElectron-donating substituent150

Stereochemical Influences on Molecular Interactions

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. researchgate.net While 2-benzyloxybenzylamine itself is not chiral, the introduction of a substituent on the benzylic carbon (the carbon bearing the amine) or on the benzyloxy's methylene (B1212753) bridge would create a chiral center. In such cases, the two enantiomers (R and S) could exhibit significantly different biological activities.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov One enantiomer may fit perfectly into a binding site, leading to a potent biological effect, while the other may bind weakly or not at all. This phenomenon is known as enantioselectivity.

Preclinical studies on other chiral benzylamines have demonstrated the importance of stereochemistry. For example, the R and S enantiomers of benzedrine have been shown to interact differently with the D3 dopamine (B1211576) receptor, with distinct active residues and binding energies. iomcworld.com This underscores that the three-dimensional arrangement of atoms is critical for molecular recognition. The differential activity of enantiomers can affect not only potency but also absorption, distribution, and metabolism. nih.gov

Rational Design Strategies Based on SAR Analysis

The insights gained from SAR studies provide a roadmap for the rational design of new, improved analogs of 2-benzyloxybenzylamine. By understanding which structural motifs are essential for activity and how positional and substituent effects modulate potency and selectivity, medicinal chemists can make targeted modifications to the lead compound.

One common strategy is scaffold hopping , where the core benzylamine structure is replaced with a different, isosteric scaffold that maintains the key interaction points but may offer improved properties such as better metabolic stability or synthetic accessibility.

Another approach is fragment-based drug design . Here, the key structural motifs identified through SAR, such as the benzyloxy group or a substituted benzylamine, can be used as starting points. These fragments can then be grown or linked together to create novel molecules with high affinity for the target.

Furthermore, focused libraries of analogs can be synthesized based on promising SAR data. For example, if a chloro-substituent on the benzyloxy ring was found to be beneficial (as in the hypothetical Analog 7), a library of compounds with different halogen substitutions at various positions on that ring could be created to fine-tune the interaction. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the activity of designed compounds before their synthesis, thereby prioritizing the most promising candidates. frontiersin.org

Mechanistic Studies of Molecular Interactions and Biological Pathways Excluding Clinical Data

In Vitro Target Identification and Validation Methodologies

The identification of the substituted benzyloxy-benzylamine scaffold as a bioactive agent emerged from a high-throughput screening (HTS) assay designed to find inhibitors of the Mycobacterium tuberculosis (Mtb) acetyltransferase Eis. nih.gov The Eis enzyme is a clinically significant target because its upregulation leads to resistance against aminoglycoside antibiotics like kanamycin (B1662678) (KAN) by catalyzing their acetylation. nih.gov

The HTS assay's robustness was validated with a Z'-score of 0.65, indicating a suitable platform for identifying true inhibitors. nih.gov One of the initial hits from this screening was a compound featuring a substituted benzyloxy-benzylamine structure, which exhibited a signal-to-noise ratio of 6.9. nih.gov Subsequent validation confirmed its inhibitory activity against Mtb Eis, with an IC50 value of approximately 2 μM. nih.gov This discovery prompted a detailed structure-activity relationship (SAR) study involving 38 compounds within this structural family to optimize potency. nih.gov Crystallographic studies of the Eis enzyme in complex with several of these inhibitors later validated that they bind within the aminoglycoside binding site, confirming Eis as the direct molecular target. nih.gov

Enzyme Inhibition and Activation Mechanisms

Research into the 2-benzyloxybenzylamine class of compounds has focused on their inhibitory effects on the bacterial acetyltransferase Eis. Kinetic measurements and structural biology studies have provided a clear picture of the primary inhibitory mechanism. nih.gov

Kinetic analysis has established that compounds with the benzyloxy-benzylamine scaffold act as competitive inhibitors of the Eis enzyme. nih.gov Competitive inhibition occurs when an inhibitor molecule is structurally similar enough to the substrate that it can bind to the enzyme's active site, preventing the actual substrate from binding. khanacademy.orgjackwestin.com This mode of action was confirmed for the benzyloxy-benzylamine inhibitors through crystal structures, which showed that the inhibitors occupy the same aminoglycoside binding site on the Eis enzyme that the natural substrate would. nih.gov This direct competition for the active site is the hallmark of competitive inhibition. nih.govjackwestin.com

A structure-activity relationship study yielded several potent inhibitors. The inhibitory concentrations for a selection of these compounds against the Mtb Eis enzyme are detailed below.

CompoundIC50 (μM) against Mtb Eis
Compound 26 (Lead Compound)~ 2
Compound 47~ 1
Compound 55~ 1

The available scientific literature characterizes the interaction between benzyloxy-benzylamine inhibitors and the Eis enzyme as reversible and competitive. nih.gov There is currently no evidence to suggest an irreversible inhibition mechanism. Irreversible inhibitors typically form a strong, often covalent, bond with a key amino acid residue in the active site of an enzyme, leading to permanent inactivation. juniperpublishers.comlibretexts.org The competitive binding of the benzyloxy-benzylamine compounds within the Eis active site does not involve the formation of such permanent bonds. nih.gov

The mechanism of inhibition for benzyloxy-benzylamine compounds on the Eis enzyme is not allosteric. nih.gov Allosteric modulation involves a substance binding to a receptor or enzyme at a site distinct from the primary active site (the orthosteric site). khanacademy.orgwikipedia.org This binding event causes a conformational change in the protein that alters the function of the active site. jackwestin.comwikipedia.org Since crystallographic data confirm that benzyloxy-benzylamine inhibitors bind directly within the aminoglycoside (substrate) binding site of Eis, they are, by definition, not allosteric modulators. nih.gov

Receptor Agonism/Antagonism at the Molecular Level

The primary mechanism of action identified for the 2-benzyloxybenzylamine scaffold is the inhibition of the M. tuberculosis Eis enzyme. nih.gov An agonist is a molecule that binds to a receptor and elicits a biological response, while an antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist. youtube.comdomaintherapeutics.ca The current body of research focuses on the compound's direct interaction with an enzyme active site rather than a signaling receptor. nih.gov Consequently, there is no scientific evidence to characterize 2-benzyloxybenzylamine hydrochloride or related compounds as receptor agonists or antagonists.

Cellular Pathway Modulation in Model Systems

In cellular models of M. tuberculosis, benzyloxy-benzylamine compounds modulate pathways related to antibiotic resistance. The primary pathway affected is the inactivation of aminoglycoside antibiotics. nih.gov The Eis enzyme acetylates kanamycin, rendering it unable to bind to the bacterial ribosome and inhibit protein synthesis. nih.gov By competitively inhibiting Eis, the benzyloxy-benzylamine compounds prevent this acetylation. nih.gov

In Mtb cultures, this inhibition was shown to have a significant functional consequence. Two potent inhibitors, compounds 47 and 55, were able to completely abolish the high-level kanamycin resistance of an Mtb strain. nih.gov This demonstrates that by inhibiting the Eis enzyme, these compounds restore the efficacy of kanamycin, effectively reversing a key drug-resistance pathway. nih.gov

Interestingly, further studies revealed that thirteen of the compounds in the benzyloxy-benzylamine family exhibited toxicity against Mtb and other mycobacteria even without the presence of kanamycin. nih.gov This anti-mycobacterial activity was not observed in non-mycobacterial species or in mammalian cells, suggesting a selective mechanism. nih.gov This secondary effect is distinct from Eis inhibition and points to the modulation of an additional, as-yet-unidentified cellular pathway in mycobacteria. nih.gov

In-Depth Mechanistic Analysis of this compound: Ligand-Receptor Binding Kinetics and Thermodynamics

Currently, there is a notable absence of publicly available scientific literature detailing the specific ligand-receptor binding kinetics and thermodynamics of this compound. Extensive searches of scholarly databases have not yielded studies that provide quantitative data such as association constants (Kₐ), dissociation constants (Kₑ), association rate constants (kₒₙ), dissociation rate constants (kₒբբ), or thermodynamic parameters (Gibbs free energy [ΔG], enthalpy [ΔH], and entropy [ΔS]) for the interaction of this specific compound with any biological receptor.

While research exists on the broader class of benzylamine (B48309) derivatives and their interactions with various biological targets, this information is not specific to this compound and therefore cannot be used to detail its unique binding profile. The intricate relationship between a ligand's structure and its binding characteristics necessitates specific experimental investigation for each compound.

The study of ligand-receptor binding kinetics provides crucial insights into the temporal dynamics of the interaction, revealing how quickly a ligand binds to its receptor and how long it remains bound. This is fundamental to understanding the duration of the compound's biological effect. Thermodynamic analysis, on the other hand, elucidates the driving forces behind the binding event, indicating whether the interaction is primarily driven by favorable enthalpy changes (e.g., formation of strong hydrogen bonds or van der Waals interactions) or by an increase in entropy (e.g., through the release of water molecules from the binding site).

Without dedicated research on this compound, any discussion of its binding kinetics and thermodynamics would be purely speculative. The scientific community awaits future studies that may characterize the molecular interactions and biological pathways of this compound, which would then allow for a thorough analysis as outlined in the requested sections.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of a compound. nih.govnih.gov These methods can be applied to 2-benzyloxybenzylamine hydrochloride to predict its optimized three-dimensional geometry, vibrational frequencies, and electronic properties.

A potential energy surface scan would be conducted to identify the most stable conformation of the molecule. nih.gov Using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can calculate key structural parameters like bond lengths and angles. nih.govdoi.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular charge transfer and stabilizing interactions, such as hydrogen bonds. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for this compound This table presents hypothetical data representative of what would be obtained from DFT calculations.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicates chemical reactivity and kinetic stability.
Dipole Moment 3.2 Debye Measures the polarity of the molecule.
NBO Charge on N atom -0.85 e Indicates the partial charge on the nitrogen atom, influencing interactions.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations offer a way to study the physical movement and dynamic evolution of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound, typically in a simulated aqueous environment, can provide insights into its structural stability and flexibility. nih.gov These simulations are particularly valuable for examining how the molecule might interact with a biological target, such as a protein. nih.govnih.gov

To assess the stability of a potential protein-ligand complex, key metrics are analyzed throughout the simulation, which might run for hundreds of nanoseconds. nih.govmdpi.com

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues within the protein, highlighting flexible regions that may be important for ligand binding. mdpi.com

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule accessible to the solvent, providing information about how the molecule's conformation changes its exposure to the environment. nih.govmdpi.com

Docking Studies and Pharmacophore Modeling for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.gov In drug discovery, docking is used to predict the binding mode and affinity of a small molecule, like this compound, to the binding site of a target protein. nih.govresearchgate.net The results are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger predicted interaction. researchgate.net

Pharmacophore modeling is another key tool in computer-aided drug design. dovepress.comnih.gov A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a biological target. dovepress.com A pharmacophore model for this compound could be generated based on its structure and used as a 3D query to screen large compound databases to identify other molecules with similar potential biological activity. dovepress.comnih.gov

This dual approach of docking and pharmacophore modeling is a powerful strategy for target identification and virtual screening in the early stages of drug discovery. nih.govnih.gov

Conformation Analysis and Energy Landscapes

The flexibility of a molecule is a critical determinant of its biological activity, as it must often adopt a specific conformation to bind to its target. This compound possesses several rotatable bonds, allowing it to exist in multiple spatial arrangements, or conformations.

Conformational analysis involves systematically exploring these different conformations to identify low-energy, stable structures. beilstein-journals.org This can be achieved by performing potential energy surface scans, where the energy of the molecule is calculated as a function of the torsion angle of a specific rotatable bond. researchgate.net The results of this analysis can be visualized as an energy landscape, which maps the stable conformers (energy minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations and the energy required to switch between them is essential for rational drug design. beilstein-journals.org

In Silico ADMET Prediction for Lead Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools have become indispensable for this purpose, allowing for the early assessment of a compound's drug-likeness. nih.govnih.govsci-hub.se These computational models use a molecule's structure to predict a wide range of properties. phcogj.comsemanticscholar.org

For this compound, various ADMET parameters can be predicted using web-based platforms and specialized software. sci-hub.semdpi.com These predictions help identify potential liabilities, such as poor oral bioavailability or potential toxicity, that may need to be addressed through chemical modification. phcogj.com

Table 2: Illustrative In Silico ADMET Profile for this compound This table presents hypothetical data representative of predictions from ADMET software.

Property Category Predicted Value/Outcome Significance
Absorption Human Intestinal Absorption High Indicates good absorption from the gut.
Caco-2 Permeability High Suggests the ability to cross the intestinal wall.
P-glycoprotein Substrate No Low probability of being pumped out of cells by efflux transporters.
Distribution Blood-Brain Barrier (BBB) Permeant Yes Predicts the ability to cross into the central nervous system.
Plasma Protein Binding ~85% Indicates the fraction of the compound that would be bound to proteins in the blood.
Metabolism CYP2D6 Inhibitor Yes Potential for drug-drug interactions with drugs metabolized by this enzyme.
CYP3A4 Inhibitor No Lower risk of interactions with drugs metabolized by the most common CYP enzyme.
Excretion Total Clearance 0.65 L/h/kg Predicts the rate at which the compound is removed from the body.
Toxicity hERG Inhibition Low Risk Low predicted risk of causing cardiac QT prolongation.
AMES Mutagenicity Non-mutagen Predicts a low likelihood of causing DNA mutations.
Oral Rat LD50 1200 mg/kg (Class 4) Predicts the lethal dose in rats, indicating toxicity class.
Drug-Likeness Lipinski's Rule of Five 0 Violations Complies with key rules for oral bioavailability.
Bioavailability Score 0.55 Represents the probability of having good oral bioavailability. phcogj.com

Advanced Analytical Methodologies in Research and Development

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Intermediates

Spectroscopic methods are fundamental tools in the synthesis and analysis of 2-benzyloxybenzylamine hydrochloride, providing real-time information on reaction kinetics and invaluable data for the structural confirmation of intermediates and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal for elucidating the molecular structure of 2-benzyloxybenzylamine and its precursors. In a typical synthesis, 2-benzyloxybenzaldehyde serves as a key intermediate. The transformation of the aldehyde group (-CHO) to the aminomethyl group (-CH₂NH₂) can be meticulously monitored using ¹H NMR.

Reaction Monitoring: The disappearance of the characteristic aldehyde proton signal, typically found around δ 9.5-10.5 ppm, and the concurrent appearance of new signals corresponding to the benzylic methylene (B1212753) protons (-CH₂-N) around δ 4.0-4.5 ppm and the amine protons (-NH₂) provide a clear indication of reaction progress. This allows for the optimization of reaction conditions and the identification of reaction endpoints.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the functional groups present in reactants, intermediates, and products.

Monitoring Functional Group Transformations: In the synthesis from 2-benzyloxybenzaldehyde, the strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1700 cm⁻¹ is a key diagnostic peak. As the reaction proceeds to form an imine intermediate, this peak is replaced by a C=N stretch around 1650 cm⁻¹. Upon reduction to the final amine, both the C=O and C=N peaks are absent, and characteristic N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region. The presence of a broad peak around 2400-3000 cm⁻¹ is indicative of the ammonium (B1175870) salt (-NH₃⁺) in the final hydrochloride product. The C-O stretch of the benzyl (B1604629) ether is typically observed around 1240 cm⁻¹. researchgate.net

The following table summarizes the key spectroscopic shifts used for monitoring the synthesis of 2-benzyloxybenzylamine.

Table 1: Key Spectroscopic Data for Reaction Monitoring

Functional Group Technique Characteristic Signal/Peak Notes
Aldehyde (-CHO) ¹H NMR δ 9.5-10.5 ppm Signal for the aldehydic proton in the starting material.
Aldehyde (C=O) FT-IR ~1700 cm⁻¹ (strong) Carbonyl stretch in the starting material.
Imine (C=N) FT-IR ~1650 cm⁻¹ Appears in the imine intermediate, replacing the C=O peak.
Amine (-CH₂NH₂) ¹H NMR δ 4.0-4.5 ppm (-CH₂-), variable (-NH₂) Appearance of signals for the aminomethyl group in the product.
Amine (N-H) FT-IR 3300-3500 cm⁻¹ (medium) N-H stretching vibrations in the final amine product.
Ammonium (-NH₃⁺) FT-IR 2400-3000 cm⁻¹ (broad) Characteristic of the hydrochloride salt.
Ether (-O-CH₂-) ¹H NMR ~δ 5.1 ppm Benzylic protons of the ether linkage.

Chromatographic Methods for Purity Assessment and Isolation of Derivatives

Chromatographic techniques are essential for verifying the purity of this compound and for the isolation and purification of its derivatives. High-Performance Liquid Chromatography (HPLC) is the predominant method for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of amine hydrochlorides. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Purity Assessment: The method typically employs a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govscispace.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance (e.g., 210-254 nm). sielc.comresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Isolation of Derivatives: Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate specific derivatives or impurities for structural characterization. Chiral HPLC, using specialized chiral stationary phases (CSPs) such as those based on crown ethers or polysaccharides, would be necessary for the separation of any enantiomeric derivatives, should a chiral center be introduced into the molecule. researchgate.netsigmaaldrich.comchiralpedia.com

The table below outlines a typical set of HPLC conditions that could be applied for the purity analysis of this compound, based on methods developed for similar compounds. nih.govresearchgate.net

Table 2: Representative HPLC Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate Buffer (pH 4.5)B: Acetonitrile
Elution Mode Isocratic (e.g., 60:40 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique used for monitoring reaction progress and for preliminary purity checks. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is used to separate the components on a silica (B1680970) gel plate. Spots are visualized under UV light or with a staining agent like ninhydrin, which is specific for primary amines.

Crystallographic Analysis of this compound and its Co-crystals/Complexes

X-ray crystallography provides definitive proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis is crucial for confirming the absolute structure of this compound and for studying its potential to form multi-component crystalline solids like co-crystals.

Single-Crystal X-ray Diffraction (SCXRD)

For SCXRD analysis, a high-quality single crystal is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. For a related compound, benzydamine (B159093) hydrochloride, the crystal structure was determined to be in the monoclinic P2₁/c space group. researchgate.net It is plausible that this compound would crystallize in a similar common space group. The analysis would confirm bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding between the ammonium group and the chloride anion.

Co-crystal Screening and Analysis

Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, held together by non-covalent interactions. nih.gov Co-crystallization is a widely used strategy in the pharmaceutical industry to modify the physicochemical properties of a compound. Given the presence of hydrogen bond donors (ammonium group) and acceptors (ether oxygen), this compound is a candidate for co-crystal formation.

Screening Methods: Potential co-formers, such as pharmaceutically acceptable carboxylic acids (e.g., succinic acid, benzoic acid) or amides (e.g., nicotinamide, benzamide), would be screened. ucl.ac.ukbiointerfaceresearch.comuniversityofgalway.ie Common screening techniques include liquid-assisted grinding (LAG), where the components are milled together with a small amount of solvent, and solvent evaporation crystallization from a solution containing both components. universityofgalway.ienih.gov

Analysis: The resulting solids are initially analyzed by X-ray Powder Diffraction (XRPD). The formation of a new crystalline phase is indicated by a diffraction pattern that is distinct from the patterns of the starting materials. If suitable single crystals of a new co-crystal are obtained, SCXRD is used to determine its definitive structure, revealing the specific hydrogen-bonding synthons and packing motifs between 2-benzyloxybenzylamine and the co-former.

Mass Spectrometry Approaches for Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain mechanistic insights by analyzing its fragmentation patterns.

Molecular Weight Determination

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺, where M is the free base. This allows for the accurate determination of the molecular weight, confirming the identity of the synthesized compound.

Fragmentation Analysis for Mechanistic Insights

Tandem mass spectrometry (MS/MS), often performed via collision-induced dissociation (CID), involves isolating the protonated molecular ion and fragmenting it by collision with an inert gas. The resulting fragment ions provide a wealth of structural information. researchgate.net For protonated benzylamines, fragmentation is well-understood and follows predictable pathways. nih.gov

Key Fragmentation Pathways:

Benzylic Cleavage: The most characteristic fragmentation involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91. Another possibility is the formation of the benzyloxy tropylium (B1234903) ion, also at m/z 91, via loss of the aminomethyl-substituted benzene (B151609) ring.

Loss of Ammonia (B1221849): A common fragmentation pathway for primary amines is the loss of ammonia (NH₃).

Rearrangements: Complex rearrangements can occur. Studies on dibenzylamine (B1670424) have shown that fragmentation can involve an electrophilic attack by a benzyl cation on the phenyl ring of the other benzyl group, leading to unique fragment ions. nih.gov

Analysis of these fragmentation patterns can help elucidate the structure of unknown synthesis by-products or degradation products. The expected major fragments for protonated 2-benzyloxybenzylamine are summarized in the table below.

Table 3: Predicted ESI-MS/MS Fragments of Protonated 2-Benzyloxybenzylamine

m/z Value Proposed Fragment Ion Origin/Pathway
214 [M+H]⁺ Protonated molecular ion (free base M = C₁₄H₁₅NO)
184 [M+H - CH₂O]⁺ Loss of formaldehyde (B43269) from the ether linkage
106 [C₇H₈N]⁺ Cleavage of the ether C-O bond with charge retention on the amine-containing fragment.

Strategic Role in Complex Organic Synthesis and Material Science Research

As a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the synthesis of numerous pharmaceuticals, agrochemicals, and other biologically active compounds. sigmaaldrich.comenamine.net Their presence is critical as biological systems are inherently chiral, meaning that the interaction between a drug and its biological target often requires a precise three-dimensional arrangement. enamine.net Consequently, the development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry. google.com

2-Benzyloxybenzylamine hydrochloride, as a primary amine, represents a valuable scaffold in this context. While the compound itself is achiral, it can be used as a starting material or a key intermediate in synthetic routes that introduce chirality. The benzyl (B1604629) (Bn) group serves as a common protecting group for the hydroxyl function, which can be removed later in the synthetic sequence via hydrogenolysis. wikipedia.org This strategy allows for complex manipulations at other parts of the molecule without affecting the reactive hydroxyl group.

The primary amine function is a key handle for introducing chirality. Common strategies in asymmetric synthesis where a building block like 2-benzyloxybenzylamine could be employed include:

Asymmetric Alkylation: The nitrogen atom can be alkylated using chiral reagents or catalysts to create a new stereocenter.

Reductive Amination: The amine can be condensed with a ketone or aldehyde, followed by asymmetric reduction of the resulting imine to yield a chiral secondary amine.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic derivative of the amine, allowing for the separation of the two enantiomers.

The presence of the benzyloxy moiety can also influence the stereochemical outcome of reactions by sterically directing incoming reagents to a specific face of the molecule, a common strategy for achieving high levels of diastereoselectivity.

Table 1: Key Strategies in Asymmetric Synthesis Utilizing Amine Building Blocks

StrategyDescriptionRole of AminePotential Product Class
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation.The amine can be converted into a chiral amide or imine auxiliary.Enantiomerically enriched acids, alcohols, or amines.
Asymmetric Catalysis A small amount of a chiral catalyst (metal-based or organocatalyst) is used to produce a large amount of an enantiomerically enriched product.The amine can be a substrate for reactions like asymmetric hydrogenation of imines or transfer hydrogenation.Chiral secondary or tertiary amines.
Kinetic Resolution One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer.Racemic amine derivatives can be resolved using chiral acids or enzymatic acylation.Enantiomerically pure amines.

Precursor for Advanced Materials and Polymers

The functional groups within this compound make it a promising precursor for the synthesis of novel polymers and advanced materials. Benzylamine (B48309) and its derivatives are recognized for their utility in polymer chemistry, serving as monomers, curing agents, and building blocks for functional materials. sinocurechem.comacs.org

The primary amine of 2-benzyloxybenzylamine can participate in polymerization reactions to form high-performance polymers such as polyamides and polyimides. For instance, through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), it can yield polyamides. researchgate.netnih.gov

The general reaction for polyamide synthesis is as follows: n H₂N-R-NH₂ + n HOOC-R'-COOH → [-NH-R-NH-CO-R'-CO-]ₙ + 2n H₂O

In this context, 2-benzyloxybenzylamine could be used to create polymers with unique properties. The bulky benzyloxy side group would disrupt chain packing, potentially increasing the solubility and lowering the glass transition temperature of the resulting polyamide compared to polymers made from simpler diamines. researchgate.net This modification enhances processability, a common challenge with high-performance aromatic polyamides. researchgate.net Furthermore, the benzyl ether linkage offers a site for post-polymerization modification. For example, removal of the benzyl group would unmask a phenol (B47542), introducing hydroxyl groups along the polymer chain that could alter properties like hydrophilicity, thermal stability, or provide sites for cross-linking or grafting other molecules.

Table 2: Potential Polymer Architectures from 2-Benzyloxybenzylamine

Polymer TypeCo-monomerKey LinkagePotential Properties
Polyamide Dicarboxylic Acid (e.g., Terephthalic acid)Amide (-CO-NH-)Enhanced solubility, processability, functional side-chain. researchgate.net
Polyimide Dianhydride (e.g., Pyromellitic dianhydride)ImideHigh thermal stability, chemical resistance, modified solubility.
Epoxy Resin Epoxy Prepolymer(as curing agent)Modified thermal and mechanical properties. sinocurechem.com

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. researchgate.net These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial for creating ordered, self-assembled structures. nih.govresearchgate.net Molecules containing amine groups and aromatic rings are excellent candidates for building these supramolecular assemblies. researchgate.net

This compound is well-suited for applications in supramolecular chemistry due to its structural features:

Hydrogen Bonding: The primary ammonium (B1175870) cation (R-NH₃⁺) is a strong hydrogen bond donor, capable of forming multiple, directional hydrogen bonds with acceptors like oxygen or nitrogen atoms.

π-π Stacking: The molecule contains two phenyl rings (one from the benzyl group and one from the benzylamine core), which can interact with other aromatic systems through π-π stacking.

Host-Guest Chemistry: The molecule's size and shape could allow it to act as a "guest" molecule, fitting into the cavity of a larger "host" molecule (e.g., a cyclodextrin (B1172386) or calixarene) to form a stable host-guest complex.

These non-covalent interactions can guide the self-assembly of 2-benzyloxybenzylamine molecules into well-defined, higher-order structures like one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netkent.ac.uk The chirality that can be introduced into derivatives of this molecule could also be transferred to the supramolecular level, leading to the formation of helical or other chiral assemblies, which are of interest for applications in chiroptical materials and asymmetric catalysis. nih.gov

Utility in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules, which is particularly valuable in drug discovery. nih.gov

Primary amines are key components in some of the most powerful MCRs, such as the Ugi four-component reaction (U-4CR). nih.govrsc.org The Ugi reaction combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a scaffold common in peptidomimetics. nih.gov

This compound can serve as the primary amine component in the Ugi reaction. After neutralization of the hydrochloride salt, the free amine reacts with the other components to generate a complex product in a single, convergent step.

Table 3: The Ugi Four-Component Reaction (U-4CR) with 2-Benzyloxybenzylamine

General Ugi Reaction
Example using 2-Benzyloxybenzylamine
Reactants
1. Amine: 2-Benzyloxybenzylamine
2. Carbonyl: Aldehyde (R¹-CHO)
3. Carboxylic Acid: R²-COOH
4. Isocyanide: R³-NC

Emerging Research Frontiers and Future Prospects

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Generative AI models, for instance, are increasingly used for de novo drug design, creating novel molecular structures from scratch. nih.govyoutube.com These models can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular architecture and biological activity. By using the 2-benzyloxybenzylamine scaffold as a starting point, generative algorithms could design extensive virtual libraries of derivatives with potentially enhanced properties. nih.gov This approach significantly expands the searchable chemical space beyond what is achievable through traditional synthesis and screening. arxiv.org

Furthermore, machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity and physicochemical properties of these newly designed compounds. chemrxiv.orgnih.gov By analyzing the structural features of 2-benzyloxybenzylamine derivatives, QSAR models can forecast their efficacy, toxicity, and pharmacokinetic profiles, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. chemrxiv.orgnih.gov This predictive capability streamlines the drug discovery pipeline, reducing costs and time. arxiv.org Hybrid chemical language models (CLMs) can further refine this process by leveraging both structural and bioactivity information to design molecules with a higher probability of success. nih.gov

Table 1: Application of AI/ML in the Design of 2-benzyloxybenzylamine Derivatives
AI/ML TechniqueApplicationPotential Outcome for 2-benzyloxybenzylamine
Generative Models (e.g., GANs, VAEs)De novo design of novel molecular structures. doaj.orgGeneration of a virtual library of unique derivatives with diverse functionalities.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity and properties based on chemical structure. nih.govIdentification of key structural motifs for desired therapeutic effects and prediction of potential toxicity.
Chemical Language Models (CLMs)Generating focused compound libraries and predicting bioactivity. nih.govCreation of targeted libraries with a higher likelihood of activity against specific biological targets.
Reinforcement LearningOptimizing molecular properties by iteratively generating and evaluating compounds. arxiv.orgFine-tuning derivatives to maximize desired properties like binding affinity and selectivity while minimizing off-target effects.

Exploration of Novel Bioactive Scaffolds

The core structure of 2-benzyloxybenzylamine hydrochloride presents a versatile scaffold for the development of new bioactive molecules. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzylamine (B48309) motif is a common feature in many biologically active compounds, and its strategic modification can lead to the discovery of novel therapeutic agents. nih.gov

Chiral amines, in particular, are crucial building blocks in the pharmaceutical industry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. jocpr.comnih.gov The synthesis of enantiomerically pure derivatives of 2-benzyloxybenzylamine could unlock new therapeutic possibilities. Biocatalysis, using enzymes like transaminases or amine oxidases, offers a green and highly selective method for producing single-enantiomer chiral amines, which can serve as key intermediates for new drugs. wiley.commdpi.com

By modifying the benzyloxy and benzylamine portions of the molecule, researchers can systematically explore the structure-activity relationship (SAR). This involves synthesizing a series of analogs and evaluating their biological activity to identify the structural features that are essential for a desired therapeutic effect. This exploration can lead to the identification of novel scaffolds with improved potency, selectivity, and pharmacokinetic properties.

Sustainable Synthesis and Process Intensification

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For the synthesis of this compound and its derivatives, this translates to the adoption of methods that are more environmentally friendly, safer, and more efficient than traditional approaches.

Biocatalysis is a prime example of a sustainable synthetic strategy. The use of enzymes to catalyze reactions, such as the synthesis of chiral amines, occurs under mild conditions and reduces the need for metal-based catalysts and harsh reagents. nih.govnih.gov This approach not only has a smaller environmental footprint but can also lead to higher yields and purity. jocpr.com

Process intensification, particularly through the use of continuous flow chemistry, offers another avenue for sustainable synthesis. mdpi.com Traditional batch synthesis of related compounds like N-benzylhydroxylamine hydrochloride carries safety risks and can be inefficient. mdpi.com Continuous flow reactors, on the other hand, allow for better control over reaction parameters, improved safety due to smaller reaction volumes, and higher efficiency. mdpi.com This technology can be applied to key synthetic steps in the production of this compound, such as reductive amination or hydrogenation. google.comresearchgate.net The optimization of a continuous synthesis process can significantly reduce waste and production costs, making it an economically and environmentally viable method for industrial-scale production. mdpi.com

Table 2: Comparison of Synthesis Methods for Benzylamine Derivatives
MethodDescriptionAdvantages for Sustainable Synthesis
Traditional Batch SynthesisReactions are carried out in large vessels with discrete steps for adding reagents and processing. google.comWell-established and versatile for a wide range of reactions.
BiocatalysisUtilizes enzymes to catalyze stereoselective reactions under mild conditions. wiley.commdpi.comHigh selectivity, reduced environmental impact, and safer operating conditions. nih.gov
Continuous Flow ChemistryReagents are continuously pumped through a reactor, allowing for precise control over reaction conditions. mdpi.comEnhanced safety, improved efficiency and yield, and reduced waste. mdpi.com
Reductive AminationA method to form amines from carbonyl compounds and ammonia (B1221849) or primary amines. researchgate.netgoogle.comCan be adapted for greener processes using catalytic hydrogenation. google.com

Interdisciplinary Applications in Chemical Biology and Material Science

The versatility of the this compound structure extends beyond pharmaceuticals into the interdisciplinary realms of chemical biology and material science.

In chemical biology, small molecules are essential tools for probing biological systems. nih.gov Derivatives of 2-benzyloxybenzylamine could be developed into chemical probes to study enzyme function or cellular pathways. researchgate.net By incorporating reporter tags or reactive groups, these molecules can be used to identify protein targets and elucidate mechanisms of action. biorxiv.org For instance, the amine group can be functionalized to create probes for activity-based protein profiling, a powerful technique in drug discovery.

In material science, the amine functionality offers opportunities for polymerization. Triphenylamine-based polymers, for example, have found applications in organic electronics due to their semiconductor properties. researchgate.net Similarly, 2-benzyloxybenzylamine could potentially be incorporated as a monomer into novel polymers. Such polymers might exhibit unique properties suitable for applications in coatings, adhesives, or advanced composites. xlynxmaterials.com The development of polymers with specific functionalities, such as biocompatibility or conductivity, could open up new avenues for this chemical scaffold in biomedical devices and electronic materials. rsc.org

Q & A

Basic: What are the common synthetic routes for 2-benzyloxybenzylamine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Benzyloxybenzyl halides react with ammonia or amines under basic conditions (e.g., NaOH/KOH in aqueous/alcoholic media) .
  • Reductive amination : Benzyloxybenzaldehyde derivatives can be condensed with ammonia/amines, followed by reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
    Key Considerations :
  • Purity optimization requires careful control of reaction pH and temperature.
  • Intermediate characterization via TLC or NMR is critical to confirm progress .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

  • Structural Analysis :
    • SMILES Notation : C1=CC=C(C(=C1)CN)OC2=CC=CC=C2.Cl (modelled after benzylamine derivatives in ).
    • InChI Key : Use computational tools (e.g., PubChem’s InChI generator) for standardized identifiers .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : To confirm benzyloxy and benzylamine moieties.
    • Mass Spectrometry (MS) : Molecular ion peaks at m/z 253.7 (M+H⁺) align with the molecular weight .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Protective Equipment : Impervious gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste Disposal : Collect chemically contaminated waste separately and engage certified disposal services .
  • Emergency Measures :
    • Skin Contact : Wash immediately with soap/water; remove contaminated clothing .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amination steps .
    Data Table :
ConditionYield ImprovementReference
DMF vs. Ethanol+25%
Catalyzed vs. Uncat.+40%

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis : Cross-validate studies using PubChem or EPA DSSTox entries for batch-specific impurities .
  • Experimental Replication :
    • Use standardized assays (e.g., SPR for binding affinity).
    • Control variables: pH, solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
      Case Study : Discrepancies in IC₅₀ values may arise from differential salt forms (freebase vs. hydrochloride); confirm salt purity via elemental analysis .

Advanced: What strategies are used to analyze binding affinity to biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) and measure real-time binding kinetics .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Computational Docking : Use tools like AutoDock Vina to predict binding poses, validated by mutational studies .
    Key Insight : Preliminary data suggest moderate affinity (Kd ~10–100 µM) for serotonin receptors, necessitating further pharmacological validation .

Advanced: How to design stability studies for long-term storage?

Methodological Answer:

  • Accelerated Degradation Testing :
    • Expose samples to 40°C/75% RH for 6 months; monitor via HPLC .
    • Light-sensitive compounds require amber glass storage .
  • Degradation Pathways : Hydrolysis of the benzyloxy group is a major pathway; lyophilization improves stability in aqueous buffers .

Basic: What are its primary applications in academic research?

Methodological Answer:

  • Proteomics : As a building block for synthesizing enzyme inhibitors or fluorescent probes .
  • Neurochemistry : Studying amine transporter interactions due to structural similarity to neurotransmitters like dopamine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.